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Compound of Interest

Compound Name: H-His-NH2.2HCl

Cat. No.: B613043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-

Histidinamide Dihydrochloride (H-His-NH2·2HCl), a derivative of the essential amino acid L-

histidine. This document is intended to serve as a valuable resource for researchers and

professionals engaged in drug development and other scientific endeavors requiring detailed

structural and analytical information on this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for H-His-NH2·2HCl, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). The NMR and IR data are based on typical values for the L-histidine core structure and

may be used as a reference for the analysis of L-Histidinamide Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (D₂O)
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Chemical Shift (ppm) Multiplicity Assignment

~8.7 Singlet Imidazole C2-H

~7.4 Singlet Imidazole C4-H

~4.1 Triplet α-CH

~3.4 Doublet of doublets β-CH₂

Table 2: ¹³C NMR Spectroscopic Data (D₂O)

Chemical Shift (ppm) Assignment

~175 C=O (Amide)

~135 Imidazole C2

~130 Imidazole C5

~118 Imidazole C4

~55 α-CH

~28 β-CH₂

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretch (amine and amide)

3150-3000 Medium C-H stretch (imidazole ring)

~2900 Medium C-H stretch (aliphatic)

~1680 Strong C=O stretch (Amide I)

~1600 Medium N-H bend (Amine)

~1550 Medium
C=N stretch (imidazole ring),

N-H bend (Amide II)

~1450 Medium C-H bend (aliphatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Parameter Value

Molecular Formula C₆H₁₂Cl₂N₄O

Molecular Weight 227.09 g/mol

[M+H]⁺ (Monoisotopic) 155.0876 m/z

[M+H]⁺ (Average) 155.17 g/mol

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of H-His-NH2·2HCl for structural elucidation.

Materials:
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H-His-NH2·2HCl sample

Deuterium oxide (D₂O)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of H-His-NH2·2HCl in 0.5-0.7 mL of

D₂O in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of D₂O.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Process the resulting Free Induction Decay (FID) with an appropriate window function

(e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO

peak at 4.79 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024-4096 scans.

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier

transform.

Phase and baseline correct the spectrum.

FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of H-His-NH2·2HCl to identify functional groups.

Materials:

H-His-NH2·2HCl sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press with pellet-making die

FT-IR Spectrometer with a sample holder

Procedure:

Sample Preparation (KBr Pellet Method):

Dry the H-His-NH2·2HCl sample and KBr powder to remove any moisture.

Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

Grind the sample and KBr together in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to the pellet-making die and press under high pressure (8-10 tons) for

several minutes to form a transparent or translucent pellet.

Spectral Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.

Identify and label the major absorption bands.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of H-His-NH2·2HCl.

Materials:

H-His-NH2·2HCl sample

Methanol or water (HPLC grade)

Formic acid (for ESI)

Mass Spectrometer (e.g., Electrospray Ionization - ESI)

Procedure:

Sample Preparation:

Prepare a dilute solution of H-His-NH2·2HCl (approximately 10-100 µM) in a suitable

solvent such as methanol or water.

For ESI, it is common to add a small amount of formic acid (0.1%) to the solution to

promote protonation.

Instrumentation and Analysis:
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Infuse the sample solution directly into the mass spectrometer or inject it into a liquid

chromatography system coupled to the mass spectrometer.

Acquire the mass spectrum in positive ion mode.

Set the mass range to scan for the expected molecular ion.

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation

gas flow and temperature to obtain a stable and strong signal.

Data Analysis:

Identify the peak corresponding to the protonated molecule [M+H]⁺.

Compare the observed m/z value with the theoretically calculated value.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

H-His-NH2·2HCl.
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Caption: Workflow for spectroscopic analysis of H-His-NH2.2HCl.

To cite this document: BenchChem. [Spectroscopic Profile of L-Histidinamide
Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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